(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride
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Overview
Description
(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular weight of 240.11 g/mol and its IUPAC name is this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride typically involves the reaction of 2-chloro-6-methylpyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium can be used to facilitate certain reactions, such as cross-coupling reactions.
Major Products
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Substituted Pyridines: Formed by the substitution of the chlorine atom in the pyridine ring.
Scientific Research Applications
(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-methylpyridin-4-yl)methanol: A related compound with a hydroxyl group instead of a sulfonyl chloride group.
2-Chloro-4-methylpyridine: A simpler compound with only a chlorine substituent on the pyridine ring.
Uniqueness
(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a chlorinated pyridine ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-5-2-6(3-7(8)10-5)4-13(9,11)12/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFUTPESPTSSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934900-46-5 |
Source
|
Record name | (2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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